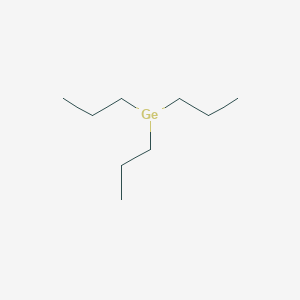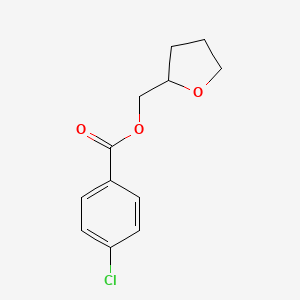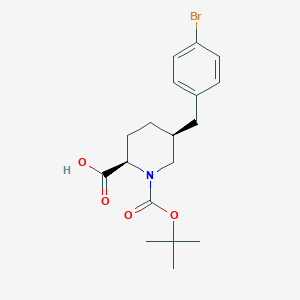![molecular formula C12H13ClO B14746168 2'-Chloro-3,4-dihydro-[1,1'-biphenyl]-1(2H)-ol](/img/structure/B14746168.png)
2'-Chloro-3,4-dihydro-[1,1'-biphenyl]-1(2H)-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Chloro-3,4-dihydro-[1,1’-biphenyl]-1(2H)-ol is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chlorine atom at the 2’ position and a hydroxyl group at the 1 position of the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-3,4-dihydro-[1,1’-biphenyl]-1(2H)-ol can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of 2-chlorobiphenyl under specific conditions to introduce the hydroxyl group at the desired position. The reaction typically requires a palladium catalyst and hydrogen gas at elevated temperatures and pressures .
Industrial Production Methods
In industrial settings, the production of 2’-Chloro-3,4-dihydro-[1,1’-biphenyl]-1(2H)-ol may involve large-scale catalytic processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2’-Chloro-3,4-dihydro-[1,1’-biphenyl]-1(2H)-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in a fully hydrogenated biphenyl.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2’-Chloro-3,4-dihydro-[1,1’-biphenyl]-1-one.
Reduction: Formation of 3,4-dihydro-[1,1’-biphenyl]-1-ol.
Substitution: Formation of 2’-Amino-3,4-dihydro-[1,1’-biphenyl]-1(2H)-ol or 2’-Thio-3,4-dihydro-[1,1’-biphenyl]-1(2H)-ol.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2’-Chloro-3,4-dihydro-[1,1’-biphenyl]-1(2H)-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorobiphenyl: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3,4-Dihydro-[1,1’-biphenyl]-1-ol: Lacks the chlorine atom, resulting in different chemical and biological properties.
2’-Amino-3,4-dihydro-[1,1’-biphenyl]-1(2H)-ol: Contains an amino group instead of a chlorine atom, leading to different reactivity and applications.
Uniqueness
2’-Chloro-3,4-dihydro-[1,1’-biphenyl]-1(2H)-ol is unique due to the presence of both a chlorine atom and a hydroxyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C12H13ClO |
|---|---|
Peso molecular |
208.68 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)cyclohex-2-en-1-ol |
InChI |
InChI=1S/C12H13ClO/c13-11-7-3-2-6-10(11)12(14)8-4-1-5-9-12/h2-4,6-8,14H,1,5,9H2 |
Clave InChI |
ZTCSTMYEJLICMD-UHFFFAOYSA-N |
SMILES canónico |
C1CC=CC(C1)(C2=CC=CC=C2Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


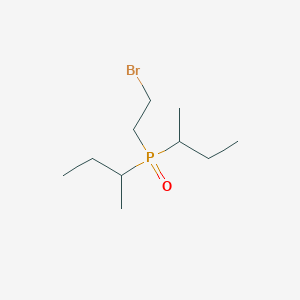
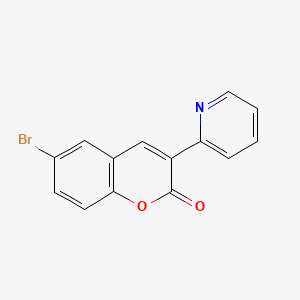
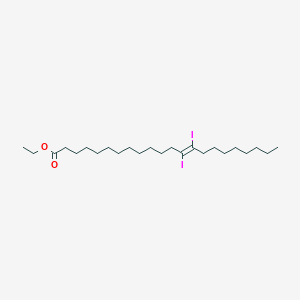
![2-[3-[[Cyano-(4-methoxyphenyl)methyl]amino]propylamino]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B14746116.png)
![1-(4-fluorophenyl)-4-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]butan-1-one](/img/structure/B14746122.png)
![(2S)-1-[(2S)-2-cyclohexyl-2-[(2S)-2-(methylamino)propanamido]acetyl]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide](/img/structure/B14746130.png)
![3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undeca-1(8),2(6),9-triene](/img/structure/B14746147.png)

